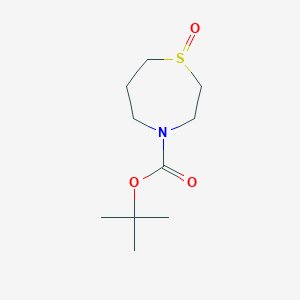

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide

CAS No.:

Cat. No.: VC15937222

Molecular Formula: C10H19NO3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO3S |

|---|---|

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | tert-butyl 1-oxo-1,4-thiazepane-4-carboxylate |

| Standard InChI | InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-5-4-7-15(13)8-6-11/h4-8H2,1-3H3 |

| Standard InChI Key | JCBIWZRDYQUYMK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCS(=O)CC1 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s systematic IUPAC name is tert-butyl 1-oxo-1,4-thiazepane-4-carboxylate, reflecting its functional groups and ring structure. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed (VCID: VC15937222) |

| Molecular Formula | |

| Molecular Weight | 233.33 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCCS(=O)CC1 |

| InChIKey | JCBIWZRDYQUYMK-UHFFFAOYSA-N |

The sulfoxide moiety () introduces polarity to the molecule, influencing its solubility and reactivity, while the Boc group enhances stability during synthetic manipulations.

Structural Analysis

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 1,4-thiazepane-4-carboxylate 1-oxide typically proceeds via oxidation of the corresponding thiazepane precursor, tert-butyl 1,4-thiazepane-4-carboxylate, using agents such as hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA). A generalized pathway involves:

-

Ring Formation: Condensation of a primary amine with a sulfur-containing dihalide to construct the thiazepane backbone.

-

Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate () under basic conditions.

-

Sulfur Oxidation: Treatment with an oxidizing agent to convert the thioether () to sulfoxide ().

For example, reaction of 1,4-thiazepane with in tetrahydrofuran (THF) yields the Boc-protected intermediate, which is then oxidized with mCPBA in dichloromethane at 0°C to afford the sulfoxide derivative.

Optimization Challenges

Key challenges include controlling overoxidation to sulfone () and managing stereoselectivity at the sulfur center. Kinetic studies suggest that low temperatures (0–5°C) and stoichiometric oxidant ratios minimize side reactions. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is typically required to isolate the sulfoxide from unreacted starting material and sulfone byproducts.

Future Research Directions

-

Stereochemical Elucidation: Determination of the sulfoxide’s absolute configuration via X-ray crystallography or chiral chromatography.

-

Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro and in vivo.

-

Synthetic Methodology: Development of asymmetric oxidation protocols to access enantiopure sulfoxides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume